1,1'-(4-Methylpentane-1,2-diyl)dibenzene
Description
1,1'-(4-Methylpentane-1,2-diyl)dibenzene is a hydrocarbon compound featuring two benzene rings connected via a branched pentane chain. The central pentane backbone is substituted with a methyl group at the fourth carbon, creating a 4-methylpentane-1,2-diyl bridge. This structure confers unique steric and electronic properties, distinguishing it from linear or unsubstituted analogs.
Properties
CAS No. |
824401-06-1 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(4-methyl-1-phenylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)13-18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
GYCHTADWGDBEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Longer chains (e.g., pentane vs. propane) increase molecular weight and hydrophobicity, likely elevating boiling points .
Substituent Effects: Halogenated derivatives (e.g., chlorine in , bromine in ) exhibit higher reactivity due to electronegative groups, enabling nucleophilic substitutions. In contrast, the methyl group in 1,1'-(4-Methylpentane-1,2-diyl)dibenzene enhances hydrophobicity without significantly altering electronic properties.
Backbone Type :
- Ethene-linked stilbenes () possess conjugated π-systems, enabling UV absorption and applications in photochemistry. The single-bonded pentane backbone of the target compound lacks conjugation, favoring stability over photochemical activity.
Preparation Methods
Acid-Catalyzed Dimerization
In a liquid-liquid biphasic system, AMS undergoes dimerization in the presence of sulfuric acid (H₂SO₄) to yield 2,4-diphenyl-4-methyl-1-pentene. The reaction proceeds via carbocation intermediates, with the aqueous phase containing H₂SO₄ (10–20 wt%) and the organic phase comprising AMS and a solvent like toluene. Key parameters include:
The mechanism involves protonation of AMS to form a carbocation, which undergoes electrophilic attack by a second AMS molecule. Steric effects favor the formation of the 2,4-diphenyl-4-methyl-1-pentene isomer due to the stability of the tertiary carbocation intermediate.
Catalytic Hydrogenation
The unsaturated dimer (2,4-diphenyl-4-methyl-1-pentene) is hydrogenated to the target compound using palladium on carbon (Pd/C) or Raney nickel under mild conditions:
Hydrogenation selectively reduces the double bond without affecting the aromatic rings, as confirmed by nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS).
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer a modular approach to assemble the benzene-pentane-benzene framework.
Suzuki-Miyaura Coupling
A bis-boronic ester of the pentane diyl chain could be coupled with bromobenzene derivatives. For example:
$$ \text{C}5\text{H}{10}(\Bpin)2 + 2 \text{PhBr} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{1,1'-(4-Methylpentane-1,2-diyl)dibenzene} $$
Electrochemical Coupling
Recent advances in electrosynthesis enable the coupling of aryl halides with alkenes. For instance, iodobenzene and α-methylstyrene undergo paired electrolysis to form C–C bonds:
$$ 2 \text{PhI} + \text{CH}2=\text{C(CH}3\text{)Ph} \xrightarrow{\text{electrolysis}} \text{1,1'-(4-Methylpentane-1,2-diyl)dibenzene} $$
Comparative Analysis of Methods
Characterization and Quality Control
Key analytical data for 1,1'-(4-Methylpentane-1,2-diyl)dibenzene:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-(4-Methylpentane-1,2-diyl)dibenzene, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves cross-coupling or alkylation reactions. For example, analogous compounds like [3-(3-Fluorophenyl)propane-1,2-diyl]dibenzene are synthesized via palladium-catalyzed coupling under controlled temperatures (e.g., 60–80°C) . Adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) can enhance yields. Solvent polarity (e.g., THF vs. DMF) also impacts regioselectivity. Monitoring by TLC and optimizing stoichiometry of reactants (e.g., 1:1.2 molar ratio of aryl halide to alkane precursor) are critical steps.
| Example Conditions for Analogous Compounds |
|---|
| Compound |
| ------------------------------------------------------ |
| [3-(o-Tolyl)propane-1,2-diyl]dibenzene |
| [3-(p-Tolyl)propane-1,2-diyl]dibenzene |
Q. How should researchers interpret NMR and IR spectral data to confirm the structure of 1,1'-(4-Methylpentane-1,2-diyl)dibenzene?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to methyl groups (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling patterns (e.g., doublets for vicinal protons in the pentane backbone) confirm connectivity .
- ¹³C NMR : Peaks at δ 20–25 ppm indicate methyl carbons, while aromatic carbons appear at δ 120–140 ppm. Quaternary carbons in the dibenzene moiety resonate near δ 145 ppm .
- IR : Absence of C=O stretches (~1700 cm⁻¹) confirms no oxidation. C-H bending modes for methyl groups appear at ~1375 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data when determining the structure of 1,1'-(4-Methylpentane-1,2-diyl)dibenzene?
- Methodological Answer : Use SHELXL for refinement, especially for high-resolution or twinned data. For ambiguous electron density maps:
- Apply restraints to bond lengths/angles based on similar structures (e.g., stilbenes) .
- Test alternative conformations using the PART instruction in SHELXL.
- Validate with Hirshfeld surface analysis to resolve packing ambiguities .
Q. How can researchers differentiate stereoisomers or conformational isomers of 1,1'-(4-Methylpentane-1,2-diyl)dibenzene using advanced spectroscopic techniques?
- Methodological Answer :
- NOESY NMR : Cross-peaks between methyl protons and adjacent aromatic protons indicate spatial proximity, distinguishing cis vs. trans conformers .
- VCD (Vibrational Circular Dichroism) : Detects chirality in non-symmetric derivatives by comparing experimental spectra to DFT-simulated data .
- X-ray Crystallography : Resolves absolute configuration; compare torsion angles (e.g., C-C-C-C dihedral angles) to stilbene analogs .
Q. What experimental approaches mitigate by-product formation during iodine-mediated functionalization of 1,1'-(4-Methylpentane-1,2-diyl)dibenzene?
- Methodological Answer :
- Use equimolar reactant ratios (e.g., 1:1 iodine:substrate) to avoid poly-iodination .
- Irradiate at 450 nm to selectively activate the iodine source, reducing radical side reactions .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental NMR chemical shifts be addressed?
- Methodological Answer :
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